5-Chloro-4-propoxypyridin-3-amine
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Overview
Description
5-Chloro-4-propoxypyridin-3-amine is a chemical compound with the molecular formula C₈H₁₁ClN₂O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-propoxypyridin-3-amine typically involves the chlorination of 4-propoxypyridine followed by amination. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position of the pyridine ring. The resulting intermediate is then reacted with ammonia or an amine to introduce the amino group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-propoxypyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
5-Chloro-4-propoxypyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Chloro-4-propoxypyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: Similar in structure but lacks the propoxy and amino groups.
5-Bromo-4-propoxypyridin-3-amine: Similar but with a bromine atom instead of chlorine.
4-Propoxyaniline: Similar but with an aniline structure instead of pyridine.
Uniqueness
5-Chloro-4-propoxypyridin-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and amino groups on the pyridine ring allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
5-chloro-4-propoxypyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-12-8-6(9)4-11-5-7(8)10/h4-5H,2-3,10H2,1H3 |
InChI Key |
LGNJUIMEYGFZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=NC=C1N)Cl |
Origin of Product |
United States |
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